molecular formula C8H3ClF3NO B106255 2-Chloro-6-(trifluoromethyl)phenyl isocyanate CAS No. 16583-76-9

2-Chloro-6-(trifluoromethyl)phenyl isocyanate

Cat. No.: B106255
CAS No.: 16583-76-9
M. Wt: 221.56 g/mol
InChI Key: OCBLPDGFTQNTBD-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Chloro-6-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate product. The reaction can be represented as follows:

ClC6H3(CF3)NH2+COCl2ClC6H3(CF3)NCO+2HCl\text{ClC}_6\text{H}_3(\text{CF}_3)\text{NH}_2 + \text{COCl}_2 \rightarrow \text{ClC}_6\text{H}_3(\text{CF}_3)\text{NCO} + 2\text{HCl} ClC6​H3​(CF3​)NH2​+COCl2​→ClC6​H3​(CF3​)NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and closed reactors helps in minimizing exposure to toxic reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important intermediates in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-2-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLPDGFTQNTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408724
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-76-9
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
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